molecular formula C23H43NO4 B11929012 trans-2-Hexadecenoyl-L-carnitine

trans-2-Hexadecenoyl-L-carnitine

Cat. No.: B11929012
M. Wt: 397.6 g/mol
InChI Key: SOYNLLDADLOGAM-RURFIKTLSA-N
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Description

trans-2-Hexadecenoyl-L-carnitine: is an endogenous metabolite found in urine. It is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The compound has the molecular formula C23H43NO4 and a molecular weight of 397.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Hexadecenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-hexadecenoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Mechanism: : trans-2-Hexadecenoyl-L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from coenzyme A to L-carnitine .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific role in the transport and metabolism of long-chain unsaturated fatty acids. Its structure allows for specific interactions with enzymes involved in fatty acid oxidation, making it a valuable compound for studying metabolic processes .

Properties

Molecular Formula

C23H43NO4

Molecular Weight

397.6 g/mol

IUPAC Name

(3R)-3-[(E)-hexadec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h17-18,21H,5-16,19-20H2,1-4H3/b18-17+/t21-/m1/s1

InChI Key

SOYNLLDADLOGAM-RURFIKTLSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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